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Abstract
(-)-Bicuculline methobromide is a quaternary ammonium salt of the phthalide-isoquinoline

alkaloid (+)-bicuculline. Renowned for its action as a potent and selective competitive

antagonist of the γ-aminobutyric acid type A (GABAA) receptor, it serves as an indispensable

tool in neuroscience research. Its quaternary structure confers greater water solubility and

stability in solution compared to its parent compound, making it ideal for a wide range of

experimental applications, particularly in electrophysiology. This guide provides a

comprehensive overview of (-)-bicuculline methobromide, including its chemical properties,

mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its

effective use in the laboratory.

Chemical and Physical Properties
(-)-Bicuculline methobromide is the N-methylated bromide salt of (+)-bicuculline. A notable

discrepancy exists in the literature and among suppliers regarding its CAS number. Both

66016-70-4 and 73604-30-5 are frequently cited for compounds with the same molecular

formula and weight. The CAS number 66016-70-4 is often associated with the specific

stereoisomer 1(S),9(R)-(-)-Bicuculline methobromide, which corresponds to the biologically

active form derived from (+)-bicuculline. For clarity, researchers should verify the specific

product information with their supplier.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b1662874?utm_src=pdf-interest
https://www.benchchem.com/product/b1662874?utm_src=pdf-body
https://www.benchchem.com/product/b1662874?utm_src=pdf-body
https://www.benchchem.com/product/b1662874?utm_src=pdf-body
https://www.benchchem.com/product/b1662874?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Table 1: Physicochemical Properties
Property Value References

Primary CAS Number 66016-70-4 [1][2]

Alternative CAS Number 73604-30-5 [3]

Molecular Formula C₂₁H₂₀BrNO₆ [1][2]

Molecular Weight 462.3 g/mol [1][2]

Appearance White to off-white solid

Purity ≥98% (by HPLC) [1][2]

Storage Store at Room Temperature [1][2]

Table 2: Solubility Data
Solvent Maximum Concentration References

Water 50 mM (23.11 mg/mL) [1][2][3]

DMSO 100 mM (for parent compound)

Mechanism of Action
GABAA Receptor Antagonism
The primary mechanism of action for (-)-bicuculline methobromide is its role as a competitive

antagonist at the GABAA receptor.[4] The GABAA receptor is a ligand-gated ion channel that,

upon binding its endogenous ligand GABA, opens to allow the influx of chloride ions (Cl⁻). This

influx hyperpolarizes the neuron's membrane potential, making it less likely to fire an action

potential, thus mediating fast inhibitory neurotransmission throughout the central nervous

system.

(-)-Bicuculline methobromide binds to the same site as GABA on the receptor complex but

does not activate the channel. By occupying the binding site, it prevents GABA from binding

and eliciting its inhibitory effect.[5] This blockade of inhibition leads to a state of disinhibition,

resulting in increased neuronal excitability. This proconvulsant action is widely exploited in

experimental models of epilepsy.[4][6]
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Off-Target Effects
Researchers should be aware of potential off-target activities, especially at higher

concentrations. (-)-Bicuculline and its quaternary salts have been shown to block small-

conductance calcium-activated potassium channels (SK channels).[6] This action can influence

neuronal afterhyperpolarization and firing patterns, independent of its effects on GABAergic

signaling. Activity at nicotinic acetylcholine receptors and acetylcholinesterase has also been

reported.[7]
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Caption: GABAergic synapse and mechanism of (-)-bicuculline methobromide.
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Caption: Experimental workflow for in vitro electrophysiology.
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Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Blockade of
GABAA-Mediated IPSCs
This protocol describes how to measure the effect of (-)-bicuculline methobromide on

inhibitory postsynaptic currents (IPSCs) in acute brain slices.

1. Acute Brain Slice Preparation: a. Anesthetize a rodent (e.g., mouse) and perform

transcardial perfusion with ice-cold, oxygenated NMDG-based or sucrose-based artificial

cerebrospinal fluid (aCSF). b. Rapidly dissect the brain and mount it on a vibratome stage. c.

Cut 300-400 µm thick coronal or sagittal slices of the desired brain region (e.g., prelimbic

cortex, hippocampus). d. Transfer slices to a recovery chamber with NMDG-based aCSF at 32-

34°C for 10-15 minutes, then transfer to a holding chamber with standard aCSF at room

temperature, continuously bubbled with 95% O₂ / 5% CO₂. Allow slices to recover for at least 1

hour.

2. Whole-Cell Patch-Clamp Recording: a. Transfer a slice to the recording chamber of an

upright microscope, continuously perfused with oxygenated aCSF (2-3 mL/min) at 30-32°C. b.

To isolate GABAergic currents, add AMPA and NMDA receptor antagonists (e.g., 20 µM CNQX

and 50 µM D-AP5) to the perfusion aCSF. c. Using borosilicate glass pipettes (3-6 MΩ), obtain

whole-cell voltage-clamp recordings from target neurons (e.g., layer V pyramidal cells). d. Use

a cesium-based internal solution to block potassium channels and improve the voltage clamp.

e. Hold the neuron at 0 mV to record inward IPSCs. f. Place a stimulating electrode (e.g., in

layers II/III) to evoke synaptic IPSCs using a brief pulse (e.g., 150 µs) every 10 seconds.

3. Pharmacological Application: a. Record a stable baseline of both spontaneous and evoked

IPSCs for 5-10 minutes. b. Prepare a stock solution of (-)-bicuculline methobromide in water.

Dilute to a final concentration of 1-100 µM in the aCSF. c. Bath-apply the (-)-bicuculline
methobromide solution and record the reduction in IPSC amplitude. Complete blockade is

typically observed at concentrations of 10-100 µM.[7] d. To confirm the effect is reversible,

perform a washout by perfusing with drug-free aCSF.

Protocol 2: In Vivo Seizure Induction in Mice
This protocol describes the induction of clonic-tonic convulsions in mice to study proconvulsant

or anticonvulsant drug effects.
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1. Animal and Housing: a. Use male Swiss mice or other appropriate strain, housed under

standard laboratory conditions. b. Allow animals to acclimate to the testing room before the

experiment.

2. Drug Preparation and Administration: a. Dissolve (-)-bicuculline methobromide in sterile

saline (0.9% NaCl). b. Administer the solution via subcutaneous (s.c.) injection at a volume of

10 mL/kg. c. Doses in the range of 1.25-3.2 mg/kg are effective for inducing seizures. The

convulsant dose for 50% of animals (CD₅₀) is approximately 2.2 mg/kg for clonus and 2.4

mg/kg for tonus.[6]

3. Observation: a. Immediately after injection, place the mouse in an individual observation

chamber. b. Observe the animal for at least 30 minutes for the onset of seizure activity. c.

Score the seizure severity based on established scales (e.g., latency to first clonus, presence

of tonic hindlimb extension). d. To test anticonvulsant compounds, administer the test

compound intraperitoneally (i.p.) at a set time before the bicuculline challenge.

Protocol 3: Characterization of SK Channel Blockade in
Xenopus Oocytes
This protocol is based on the methodology used to discover the off-target effects of bicuculline

derivatives on SK channels.

1. Oocyte Preparation and Channel Expression: a. Harvest and defolliculate Stage V-VI

oocytes from Xenopus laevis. b. Inject oocytes with cRNA encoding the SK channel subunits of

interest (e.g., SK1 or SK2). c. Incubate the oocytes for 2-5 days at 18°C to allow for channel

protein expression.

2. Patch-Clamp Recording: a. Manually remove the vitelline membrane from an oocyte. b.

Using a patch-clamp rig, obtain a high-resistance (giga-ohm) seal on the oocyte membrane. c.

Excise a small membrane patch in the outside-out configuration. This exposes the extracellular

side of the channel to the bath solution. d. Use a pipette solution containing a known

concentration of free Ca²⁺ (e.g., buffered with EGTA) to activate the SK channels from the

intracellular side. e. Record SK channel currents in response to voltage steps.

3. Pharmacological Application: a. Perfuse the outside-out patch with a control bath solution

and record baseline SK currents. b. Perfuse the patch with a solution containing (-)-bicuculline
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methobromide (concentrations of 1-100 µM are effective).[6] c. Observe the blockade of the

SK current. The block is typically rapid and reversible. d. Analyze the data to determine the IC₅₀

and voltage dependence of the block.

Quantitative Data Summary
Table 3: Pharmacological Data

Parameter Target
Species/Syste
m

Value References

IC₅₀ GABAA Receptor

Human α₁β₂γ₂L

in Xenopus

oocytes

3 µM [6]

CD₅₀ (Clonus) In Vivo Seizure
Male Swiss Mice

(s.c.)
2.2 mg/kg [6]

CD₅₀ (Tonus) In Vivo Seizure
Male Swiss Mice

(s.c.)
2.4 mg/kg [6]

IC₅₀ SK1 Channel

hSK1 in HEK

293 cells (+80

mV)

15 µM

(methiodide salt)

IC₅₀ SK2 Channel
rSK2 in HEK 293

cells (+80 mV)

25 µM

(methiodide salt)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2526003/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2526003/
https://www.frontiersin.org/journals/cellular-neuroscience/articles/10.3389/fncel.2011.00004/full
https://pubmed.ncbi.nlm.nih.gov/10398861/
https://pubmed.ncbi.nlm.nih.gov/10398861/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2278573/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2278573/
https://www.benchchem.com/product/b1662874#bicuculline-methobromide-cas-number
https://www.benchchem.com/product/b1662874#bicuculline-methobromide-cas-number
https://www.benchchem.com/product/b1662874#bicuculline-methobromide-cas-number
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1662874?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662874?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

